Ethyl 2-amino-4-(4-benzylphenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(4-benzylphenyl)thiophene-3-carboxylate is a thiophene derivative that has garnered interest due to its potential biological and chemical properties. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
Ethyl 2-amino-4-(4-benzylphenyl)thiophene-3-carboxylate is a complex organic compound that has been synthesized for various biological applications Similar compounds have shown significant effects on the cardiovascular and central nervous systems .
Mode of Action
It is known that the compound is synthesized through the gewald reaction . The condensation of ethyl 2-amino-4-(1,4-benzodioxan-2-yl)thiophene-3-carboxylate with chloroacetyl chloride produces a corresponding N-substituted 2-chloroacetamide, which reacts with piperidine and morpholine to produce 2-aminoacetamides . These are then subjected to cyclization with hydrazine hydrate to obtain 3-aminothienopyrimidin-4-one derivatives .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, particularly those related to antimicrobial, antitumor, and anti-inflammatory properties .
Result of Action
Similar compounds have shown a variety of biological effects, including antimicrobial, antioxidant, anticorrosion, and anticancer activities .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely depending on the specific structure of the thiophene derivative .
Cellular Effects
Other thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Other thiophene derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of ethyl 2-amino-4-(4-benzylphenyl)thiophene-3-carboxylate typically involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is favored for its efficiency in producing aminothiophene derivatives. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Ethyl 2-amino-4-(4-benzylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
Ethyl 2-amino-4-(4-benzylphenyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Industry: It is utilized in the production of organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
Ethyl 2-amino-4-(4-benzylphenyl)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound is similar in structure but differs in its biological activity and applications.
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid: Another related compound with distinct chemical properties and uses.
Properties
IUPAC Name |
ethyl 2-amino-4-(4-benzylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-2-23-20(22)18-17(13-24-19(18)21)16-10-8-15(9-11-16)12-14-6-4-3-5-7-14/h3-11,13H,2,12,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSVOBKZGCNEMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)CC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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